2-[4-Chloro-3-(2,5-dioxopyrrolidin-1-yl)benzoyl]benzoic acid
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Overview
Description
2-[4-Chloro-3-(2,5-dioxopyrrolidin-1-yl)benzoyl]benzoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a chloro-substituted benzoyl group and a pyrrolidinyl ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-3-(2,5-dioxopyrrolidin-1-yl)benzoyl]benzoic acid typically involves the reaction of 4-chloro-3-nitrobenzoic acid with 2,5-dioxopyrrolidin-1-yl derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as glacial acetic acid . The mixture is refluxed for several hours to ensure complete reaction and high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-Chloro-3-(2,5-dioxopyrrolidin-1-yl)benzoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-[4-Chloro-3-(2,5-dioxopyrrolidin-1-yl)benzoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-Chloro-3-(2,5-dioxopyrrolidin-1-yl)benzoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Known for its ability to improve monoclonal antibody production in cell cultures.
Pyrrolidine derivatives: Widely used in medicinal chemistry for their biological activity and structural versatility.
Uniqueness
2-[4-Chloro-3-(2,5-dioxopyrrolidin-1-yl)benzoyl]benzoic acid is unique due to its specific substitution pattern and the presence of both chloro and pyrrolidinyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[4-chloro-3-(2,5-dioxopyrrolidin-1-yl)benzoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO5/c19-13-6-5-10(9-14(13)20-15(21)7-8-16(20)22)17(23)11-3-1-2-4-12(11)18(24)25/h1-6,9H,7-8H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTGLAKVPZRJNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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